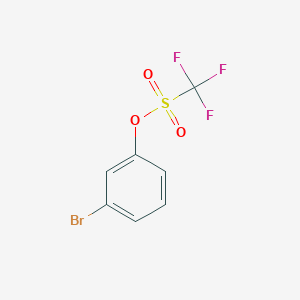
3-Bromophenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl trifluoromethanesulfonate: is an organic compound with the molecular formula C7H4BrF3O3S. It is a trifluoromethanesulfonate ester of 3-bromophenol. This compound is known for its utility in various organic synthesis reactions, particularly in the field of pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenyl trifluoromethanesulfonate can be synthesized through the reaction of 3-bromophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up with appropriate safety and efficiency measures. The use of continuous flow reactors and automated systems can enhance the production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include substituted phenyl trifluoromethanesulfonates.
Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
Mechanism of Action
The mechanism of action for 3-Bromophenyl trifluoromethanesulfonate in chemical reactions involves its role as an electrophile due to the electron-withdrawing trifluoromethanesulfonate group. This makes the aromatic ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .
Comparison with Similar Compounds
- 4-Bromophenyl trifluoromethanesulfonate
- 2-Bromophenyl trifluoromethanesulfonate
Comparison: 3-Bromophenyl trifluoromethanesulfonate is unique due to the position of the bromine atom on the aromatic ring, which can influence the reactivity and selectivity in chemical reactions. Compared to its isomers, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(3-bromophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCGWAAVEIMOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














